molecular formula C10H17N3 B8325717 6-amino-4-methyl-2-Pyridinebutanamine

6-amino-4-methyl-2-Pyridinebutanamine

Cat. No.: B8325717
M. Wt: 179.26 g/mol
InChI Key: GBHPDWYFGJHBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-methyl-2-Pyridinebutanamine is a compound that belongs to the class of heterocyclic amines It is characterized by a pyridine ring substituted with an amino group at the 2-position, a 4-methyl group, and a 4-aminobutyl chain at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-methyl-2-Pyridinebutanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-amino-4-methylpyridine with 4-bromobutylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.

Comparison with Similar Compounds

6-amino-4-methyl-2-Pyridinebutanamine can be compared with other similar compounds such as:

    Spermine: A biogenic polyamine with multiple amino groups, involved in cellular growth and differentiation.

    Spermidine: Another polyamine with similar biological functions as spermine.

    Putrescine: A precursor to spermidine and spermine, involved in cellular metabolism.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other polyamines.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-(4-aminobutyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13)

InChI Key

GBHPDWYFGJHBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine (429 mg, 1.28 mmol) was dissolved in 6.5 mL of 95% ethanol and 2.5 mL of water was added followed by 818 mg (11.8 mmol) of hydroxylamine hydrochloride and 450 mg (6.96 mmol) of 87% potassium hydroxide. The mixture was heated in a 100° C. oil bath for 18 h. After cooling the reaction to room temperature, most of the ethanol was removed on a rotary evaporator. The residue was partitioned between 10 mL of 2 N aqueous hydrochloric acid and 20 mL of ethyl ether. The aqueous layer was made strongly basic by the addition of solid 87% potassium hydroxide and then extracted with 3×20 mL of ethyl ether. The combined ethyl ether extracts were dried over potassium hydroxide and sodium sulfate, decanted, and evaporated. The residue was purified by flash column chromatography on 6 g of silica gel eluting with 100 mL of 1% ammonium hydroxide and 7% methanol in dichloromethane followed by 100 mL of 2% ammonium hydroxide and 10% methanol in dichloromethane to give 172 mg (75% yield) of 2-amino-6-(4-aminobutyl)-4-methylpyridine as a light amber oil.
Name
4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
818 mg
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four

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